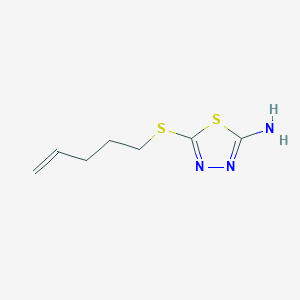
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine varies depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. In agriculture, it acts as a fungicide by inhibiting the growth of fungal cells. In materials science, it acts as a precursor for the synthesis of materials with unique electronic and optical properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In medicine, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, it has been shown to inhibit the growth of fungal cells and protect crops from diseases. In materials science, it has been shown to have unique electronic and optical properties that make it suitable for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments include its diverse biological activities, its ease of synthesis, and its potential for use in various applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine. In medicine, further research is needed to fully understand its potential as an anticancer agent and to develop more effective treatments for cancer. In agriculture, research is needed to develop more efficient and environmentally friendly methods for using this compound as a fungicide and insecticide. In materials science, research is needed to explore the potential applications of this compound in optoelectronics and photovoltaics. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine can be achieved through several methods, including the reaction of 4-pentenylsulfanylhydrazine with carbon disulfide and subsequent cyclization with chloroacetic acid. Another method involves the reaction of 4-pentenylsulfanylhydrazine with thiosemicarbazide in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been used as a precursor for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics.
Propiedades
IUPAC Name |
5-pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2/c1-2-3-4-5-11-7-10-9-6(8)12-7/h2H,1,3-5H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOULWLKDITVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

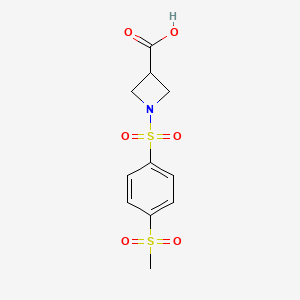
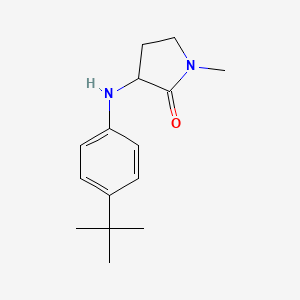

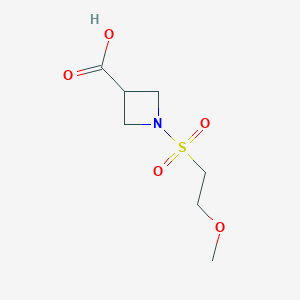
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
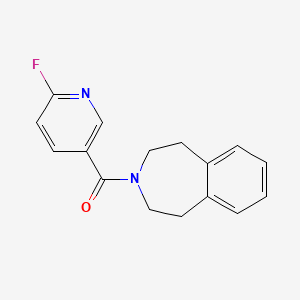
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)
